(R)-Ethyl 3-hydroxypentanoate
Overview
Description
“®-Ethyl 3-hydroxypentanoate” is a chiral building block for EPC syntheses . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions . It is made from odd carbon fatty acids in the liver and rapidly enters the brain .
Molecular Structure Analysis
The molecular formula of “®-Ethyl 3-hydroxypentanoate” is C6H12O3 . It has a molar mass of 132.16 g/mol . The InChIKey is XHFXKKFVUDJSPJ-RXMQYKEDSA-N .
Physical And Chemical Properties Analysis
“®-Ethyl 3-hydroxypentanoate” has a boiling point of 68-70 °C/5 mmHg (lit.) and a density of 1.029 g/mL at 20 °C (lit.) . Its refractive index is n20/D 1.427 . The optical activity is [α]20/D 37±3°, c = 1% in chloroform .
Scientific Research Applications
1. Enantiomeric Impact in Wine
(R)-Ethyl 3-hydroxypentanoate and its enantiomers have been studied for their impact on the organoleptic qualities of wine. Research has shown that different enantiomeric forms of ethyl hydroxybutanoate and similar compounds can influence the aromatic nuances and contribute to fruity aromas in wine. These compounds exhibit varying olfactory thresholds and are present in different concentrations in red and white wines, significantly influencing sensory perception (Lytra et al., 2014) (Gammacurta et al., 2018).
2. Synthesis of Orthogonally Protected Compounds
The compound has been utilized in the synthesis of orthogonally protected amino acids, specifically in the production of edeine analogs. This involves intricate processes like enantioselective acylation and inversion of configuration, showcasing its utility in complex chemical syntheses (Czajgucki et al., 2003).
3. Bioconversion in Pharmaceutical Synthesis
(R)-Ethyl 3-hydroxypentanoate plays a role in the bioconversion processes for synthesizing pharmaceutical intermediates. It has been identified as an intermediate in the synthesis of statin side chains, demonstrating its significance in the pharmaceutical industry (Yang et al., 2012).
4. Enzymatic Synthesis and Applications
Enzymatic synthesis involving (R)-Ethyl 3-hydroxypentanoate has been explored for creating specific enantiomers of ethyl cyano hydroxybutanoate, a key intermediate in the synthesis of cholesterol-lowering drugs. This underscores its role in enzymatic approaches to synthesizing medically important compounds (Jin & Zhang, 2011).
5. Role in Chemical Communication of Insects
Studies have also revealed the role of similar compounds in the chemical communication of insects. For example, certain enantiomers are critical components of sex pheromones in various ant species, highlighting a unique biological application (Castracani et al., 2008).
6. Chemical Synthesis of Optically Pure Compounds
(R)-Ethyl 3-hydroxypentanoate has been utilized in the chemical synthesis of optically pure compounds, essential in the production of certain pharmaceuticals and natural products (You, Liu, & Zheng, 2013).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
ethyl (3R)-3-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYELHMPYCIAQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445945 | |
Record name | (R)-Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 3-hydroxypentanoate | |
CAS RN |
73143-60-9 | |
Record name | (R)-Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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